![molecular formula C15H17FN2O B6750976 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol](/img/structure/B6750976.png)
2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol is an organic compound that belongs to the class of ethanolamines This compound features a pyridine ring substituted with a fluoro-methylphenyl group and an ethanolamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol typically involves multi-step organic reactions. One common route starts with the preparation of the 4-fluoro-3-methylbenzylamine, which is then reacted with 4-chloropyridine under nucleophilic substitution conditions to form the intermediate. This intermediate is subsequently reduced to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution of the fluoro group could yield a variety of substituted derivatives.
科学的研究の応用
2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanolamine moiety may facilitate binding to these targets, while the fluoro-methylphenyl group can enhance specificity and potency. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-3-yl]ethanol
- 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-5-yl]ethanol
- 2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-6-yl]ethanol
Uniqueness
2-[2-[(4-Fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the fluoro-methylphenyl group and the ethanolamine moiety can significantly impact the compound’s properties, making it distinct from its analogs.
特性
IUPAC Name |
2-[2-[(4-fluoro-3-methylphenyl)methylamino]pyridin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-11-8-13(2-3-14(11)16)10-18-15-9-12(5-7-19)4-6-17-15/h2-4,6,8-9,19H,5,7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNCIDEFINGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=NC=CC(=C2)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
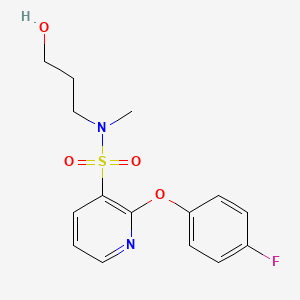
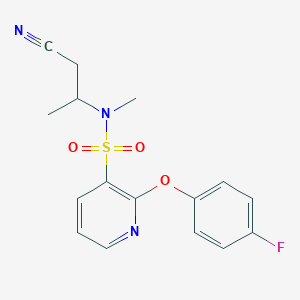
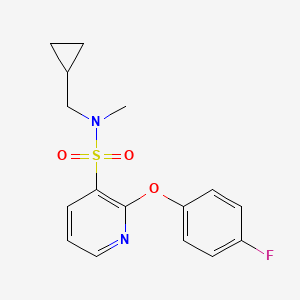
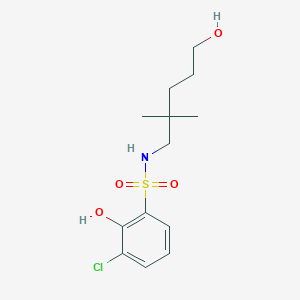
![benzyl N-[(1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B6750920.png)
![N-methyl-4-[1-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B6750928.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide](/img/structure/B6750938.png)
![N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide](/img/structure/B6750945.png)
![N-ethyl-2-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]propanamide](/img/structure/B6750950.png)
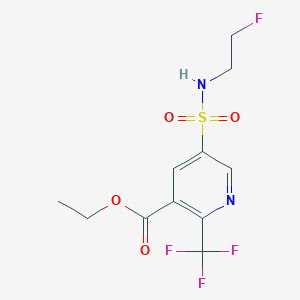

![N-(2,5-dichlorophenyl)-3-[4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidin-1-yl]propanamide](/img/structure/B6750967.png)
![2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate](/img/structure/B6750969.png)
![2-[5-[(4-Fluoro-3-methylphenyl)methylamino]-2-methylbenzimidazol-1-yl]propane-1,3-diol](/img/structure/B6750981.png)
